molecular formula C11H16ClN3O2 B2683826 2-Chloro-1-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone CAS No. 2411246-25-6

2-Chloro-1-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone

Cat. No. B2683826
CAS RN: 2411246-25-6
M. Wt: 257.72
InChI Key: XVVHWTQNHWKXBW-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone, also known as CMOP, is a chemical compound that has been used in scientific research for various purposes.

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated the synthesis and characterization of various compounds containing the 1,3,4-oxadiazole moiety, highlighting the chemical versatility and potential of these structures for further chemical modifications. For instance, the synthesis of polyfunctional pyrazolyl substituted and pyrazolofused pyridines has been explored through one-pot reactions, demonstrating the ability to create complex molecules with potential pharmaceutical applications (Latif, Rady, & Döupp, 2003). Additionally, the preparation of novel oxadiazole derivatives has been achieved through eco-friendly protocols, emphasizing the importance of sustainable chemistry in synthesizing new compounds (Zhu, Zou, Shao, & Li, 2015).

Biological Activities

Several studies have focused on the antimicrobial and antibacterial properties of compounds containing the 1,3,4-oxadiazole and piperidine groups. For example, research into N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antibacterial activity, suggesting the potential for these compounds in developing new antimicrobial agents (Khalid et al., 2016). Similarly, compounds synthesized from 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone have shown significant antimicrobial activity, indicating the effectiveness of these structures in combating microbial infections (Salimon, Salih, & Hussien, 2011).

properties

IUPAC Name

2-chloro-1-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c1-8-13-10(17-14-8)11(2)3-5-15(6-4-11)9(16)7-12/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVHWTQNHWKXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCN(CC2)C(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone

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